

Fundamental Reactivity of 2-Methoxyethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethylamine

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Introduction

2-Methoxyethylamine (CAS No. 109-85-3) is a primary amine featuring a methoxy group at the 2-position of the ethyl chain.^[1] This bifunctional molecule exhibits characteristic reactivity dictated by the lone pair of electrons on the nitrogen atom, rendering it a versatile nucleophile in a wide array of organic transformations.^[2] Its unique structural features and reactivity profile have established it as a valuable building block in the synthesis of fine chemicals, agrochemicals, and notably, as a key intermediate in the development of pharmaceutical agents.^[2] This technical guide provides a comprehensive overview of the fundamental reactivity of **2-methoxyethylamine**, including its physicochemical properties, core reactivity principles, and applications in synthetic chemistry, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **2-methoxyethylamine** is essential for its effective use in research and development. Key data is summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₉ NO	[1]
Molecular Weight	75.11 g/mol	[3]
Appearance	Colorless liquid	[1]
Boiling Point	95 °C	[4]
Melting Point	-82 °C	[4]
Density	0.864 g/mL at 25 °C	[5]
pKa	9.89 (at 10 °C)	[1]
Solubility	Completely miscible in water	[6]
CAS Number	109-85-3	[1]

Spectroscopic Data

Technique	Key Features
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
IR	Spectral data available.
Mass Spec	Spectral data available.

Note: Detailed spectroscopic data can be accessed through publicly available databases such as PubChem.

Core Reactivity

The fundamental reactivity of **2-methoxyethylamine** is dominated by the nucleophilic character of the primary amino group. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it a potent reactant in various organic reactions.

Basicity

With a pKa of its conjugate acid around 9.89, **2-methoxyethylamine** is a moderately strong base, comparable to other primary alkylamines.^[1] It readily reacts with acids to form the corresponding ammonium salts.

Nucleophilicity

2-Methoxyethylamine is a strong nucleophile. While a specific nucleophilicity parameter (N) from Mayr's database is not available for **2-methoxyethylamine**, its reactivity can be compared to structurally similar amines. For instance, methylamine has an N parameter of 15.19 in acetonitrile, and dimethylamine has a value of 17.96 in the same solvent. Given the electronic properties of the methoxy group, the nucleophilicity of **2-methoxyethylamine** is expected to be in a similar range. The primary amino group readily participates in nucleophilic substitution and addition reactions.

Key Reactions and Experimental Protocols

2-Methoxyethylamine is a versatile reagent in a variety of chemical transformations, most notably in acylation and alkylation reactions to form amides and secondary or tertiary amines, respectively.

Acylation

Acylation of **2-methoxyethylamine** with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding N-(2-methoxyethyl)amides. These amides are stable functional groups present in many biologically active molecules.

Experimental Protocol: General Acylation of **2-Methoxyethylamine** with an Acyl Chloride

Materials:

- **2-Methoxyethylamine**
- Acyl chloride (e.g., acetyl chloride)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-methoxyethylamine** (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)amide.
- Purify the product by column chromatography or recrystallization as needed.

Alkylation

Alkylation of **2-methoxyethylamine** with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: N-Methylation of **2-Methoxyethylamine** with Methyl Iodide

Materials:

- **2-Methoxyethylamine**
- Methyl iodide
- Base (e.g., potassium carbonate)
- Solvent (e.g., acetonitrile, ethanol)
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, combine **2-methoxyethylamine** (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a solvent such as acetonitrile.
- Add methyl iodide (1.1 equivalents for mono-methylation, >2.2 equivalents for di-methylation) to the suspension.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.
- After the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the N-methylated product.

- Further purification can be achieved by distillation if necessary.

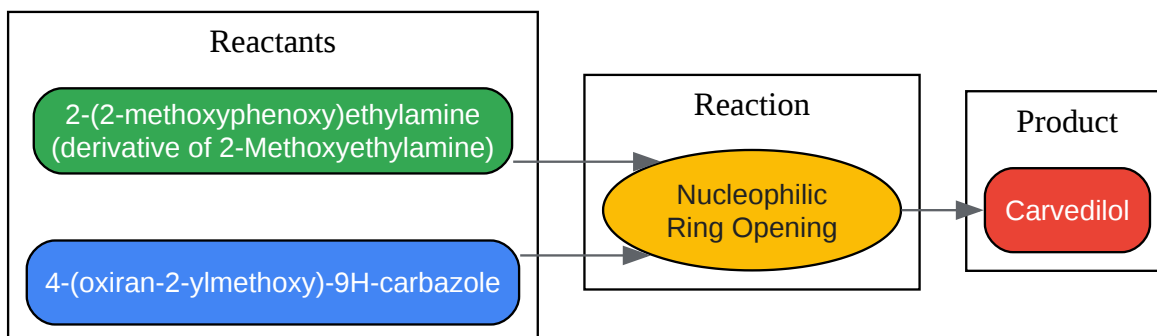
Role in Drug Development and Signaling Pathways

2-Methoxyethylamine is a crucial building block in the synthesis of several pharmaceuticals. [2] Its incorporation into a drug's molecular structure can influence its pharmacokinetic and pharmacodynamic properties. While there is no evidence to suggest that **2-methoxyethylamine** itself directly targets specific signaling pathways, it is a key component of drugs that do.

A notable example is its derivative, 2-(2-methoxyphenoxy)ethylamine, which is a key intermediate in the synthesis of Carvedilol. Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.

Synthetic Workflow for Carvedilol

The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. This reaction highlights the nucleophilic character of the amine in opening the epoxide ring.



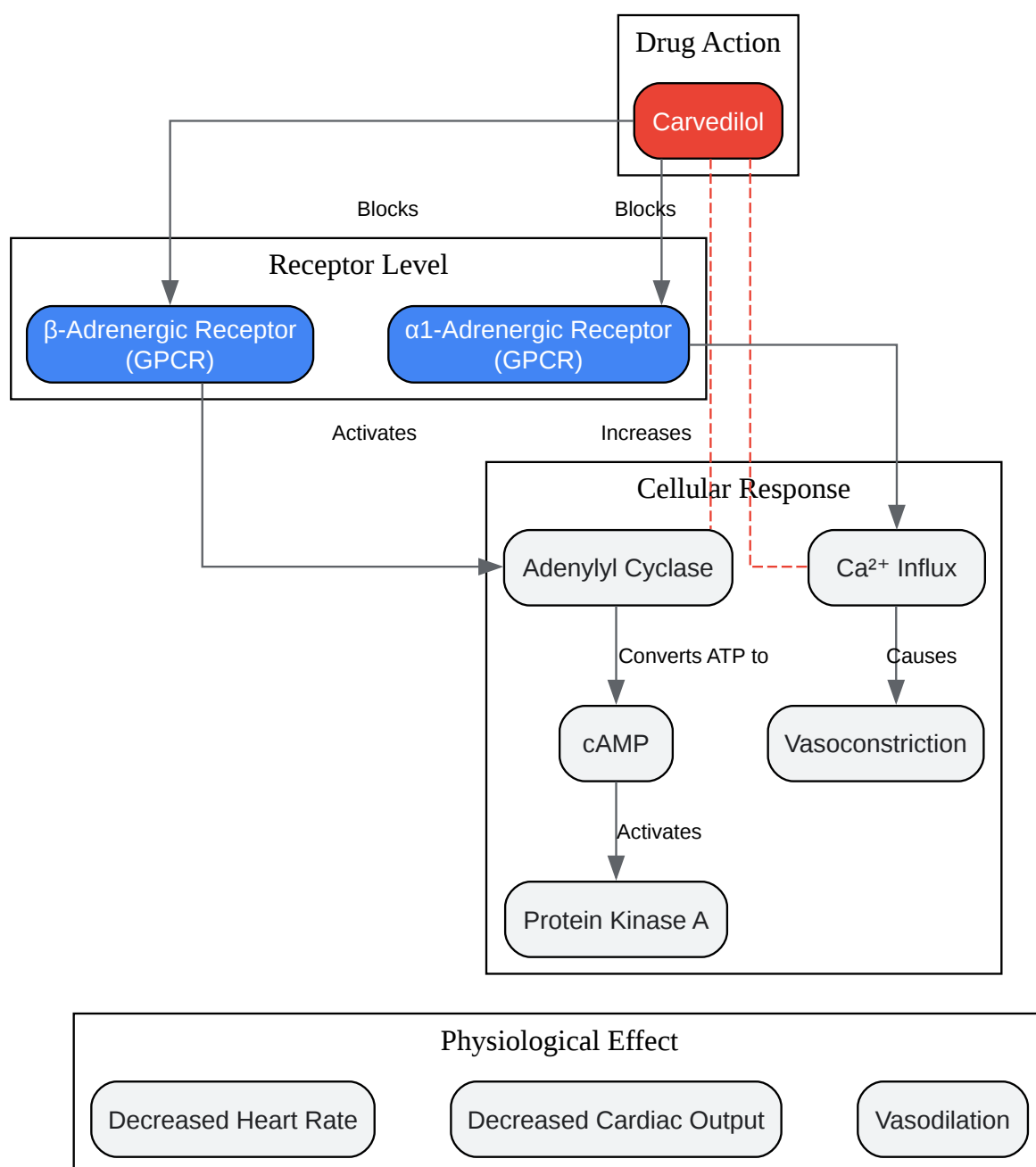
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Caption: Synthesis of Carvedilol.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by modulating adrenergic signaling pathways. It blocks β_1 and β_2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This

blockade prevents the binding of norepinephrine and epinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. Additionally, its α 1-blocking activity results in vasodilation.



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Caption: Adrenergic Signaling Pathway Modulation by Carvedilol.

Safety and Handling

2-Methoxyethylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Methoxyethylamine is a fundamental building block in organic synthesis, prized for its nucleophilic reactivity. Its utility is particularly evident in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents. A comprehensive understanding of its chemical properties, reactivity, and handling procedures is crucial for its safe and effective application in research and drug development. While its direct interaction with biological signaling pathways is not established, its role in the construction of molecules that modulate these pathways underscores its importance in medicinal chemistry.

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